2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid
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Overview
Description
2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,2,4-oxadiazole ring via a sulfanyl (thioether) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Thioether linkage formation: The 1,2,4-oxadiazole derivative can be reacted with a thiol or a thioether precursor to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Benzoic acid attachment: The final step involves coupling the thioether-linked oxadiazole with a benzoic acid derivative. This can be done using standard coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can undergo reduction under specific conditions, although this is less common due to the stability of the heterocycle.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (e.g., bromine in acetic acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a lead compound in the development of new drugs due to its potential bioactivity.
Medicine
Medicinally, derivatives of 1,2,4-oxadiazoles have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties . The presence of the benzoic acid moiety may enhance the compound’s ability to interact with biological macromolecules.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the oxadiazole ring.
Mechanism of Action
The mechanism of action of 2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
2-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid is unique due to the presence of the sulfanyl linkage, which can impart different chemical and biological properties compared to its analogs. This thioether bridge can influence the compound’s reactivity and its ability to interact with biological systems, potentially leading to unique applications in drug development and materials science.
Properties
IUPAC Name |
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-7-12-10(16-13-7)6-17-9-5-3-2-4-8(9)11(14)15/h2-5H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUGXMHODPLGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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